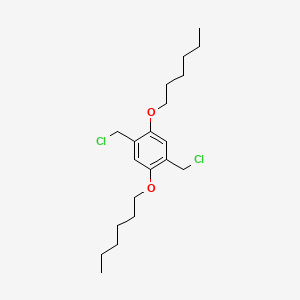
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene is an organic compound with the molecular formula C20H32Cl2O2. This compound is characterized by the presence of two chloromethyl groups and two hexyloxy groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene can be synthesized through a multi-step process involving the chloromethylation of 2,5-dihexyloxybenzene. The general synthetic route involves the following steps:
Starting Material: The synthesis begins with 2,5-dihexyloxybenzene.
Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amines, ethers, and thioethers.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-bis(chloromethyl)-2,5-bis(hexyloxy)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The hexyloxy groups provide steric hindrance and influence the compound’s solubility and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(chloromethyl)benzene: Lacks the hexyloxy groups and has different solubility and reactivity properties.
1,4-Bis(bromomethyl)-2,5-bis(hexyloxy)benzene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
2,5-Bis(hexyloxy)benzene: Lacks the chloromethyl groups, resulting in different chemical behavior.
Uniqueness
1,4-Bis(chloromethyl)-2,5-bis(hexyloxy)benzene is unique due to the presence of both chloromethyl and hexyloxy groups, which impart specific reactivity and solubility characteristics. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
120704-02-1 |
|---|---|
Formule moléculaire |
C20H32Cl2O2 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1,4-bis(chloromethyl)-2,5-dihexoxybenzene |
InChI |
InChI=1S/C20H32Cl2O2/c1-3-5-7-9-11-23-19-13-18(16-22)20(14-17(19)15-21)24-12-10-8-6-4-2/h13-14H,3-12,15-16H2,1-2H3 |
Clé InChI |
ANBBALSYEZZRNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1CCl)OCCCCCC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
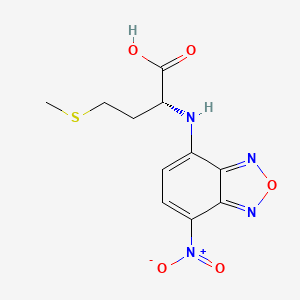
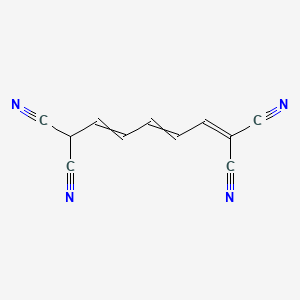
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
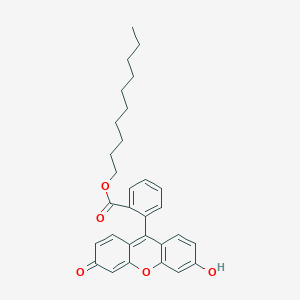
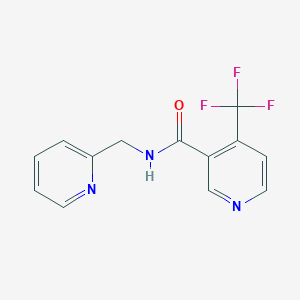
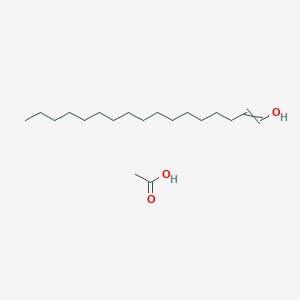
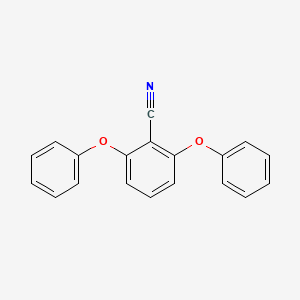
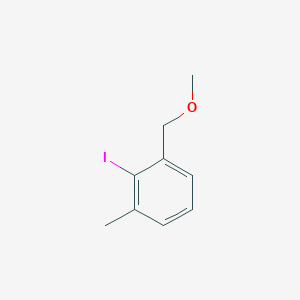
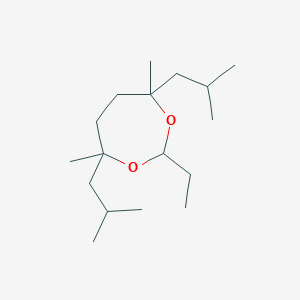
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
